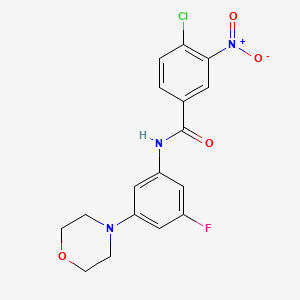
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of chloro, nitro, fluoro, and morpholine functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide typically involves multiple steps. One common method starts with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder and calcium chloride in ethanol are used.
Substitution: Nucleophiles like morpholine and cesium carbonate in THF are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 4-(2-fluoro-4-nitrophenyl)morpholine
Uniqueness
4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
258864-19-6 |
|---|---|
Molekularformel |
C17H15ClFN3O4 |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
4-chloro-N-(3-fluoro-5-morpholin-4-ylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H15ClFN3O4/c18-15-2-1-11(7-16(15)22(24)25)17(23)20-13-8-12(19)9-14(10-13)21-3-5-26-6-4-21/h1-2,7-10H,3-6H2,(H,20,23) |
InChI-Schlüssel |
XDVSJKTWKUFEEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


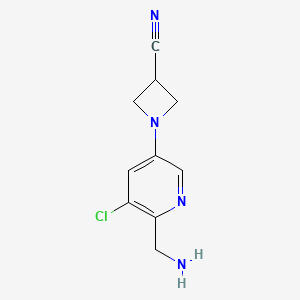
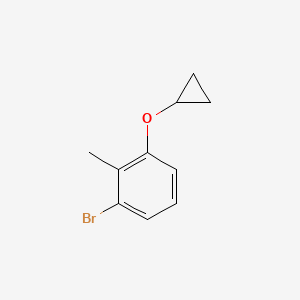
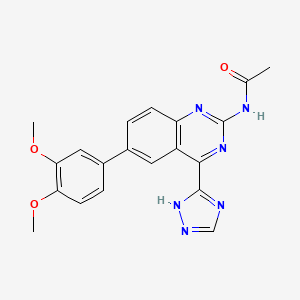

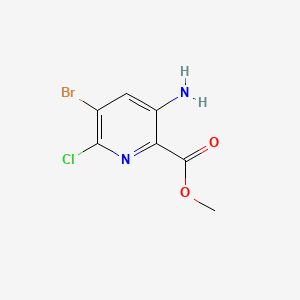
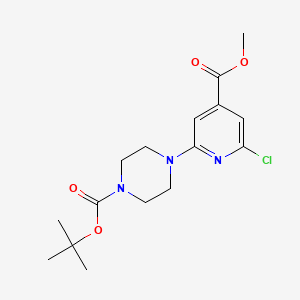
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
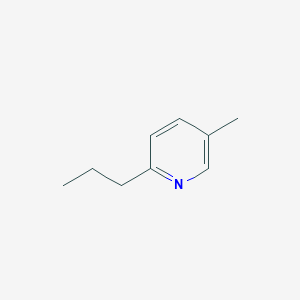
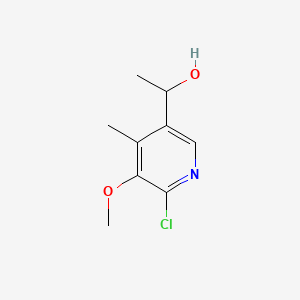


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)
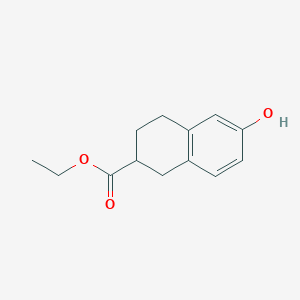
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
